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Compound of Interest

Compound Name: 8-Chloroquinoline

Cat. No.: B1195068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals and

biologically active compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for

researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary
The empirical formula for 8-chloroquinoline is C₉H₆ClN, with a molecular weight of

approximately 163.60 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 8-chloroquinoline. A study on the spectroscopic investigation of 8-
chloroquinoline has reported the recording and analysis of its FT-NMR spectra.[3]

¹H NMR Spectroscopic Data for 8-Chloroquinoline

While a complete, experimentally verified peak list with assignments for the ¹H NMR spectrum

of 8-chloroquinoline is not readily available in the aggregated search results, ChemicalBook
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indicates the availability of a ¹H NMR spectrum.[4] For structurally similar quinoline derivatives,

the aromatic protons typically resonate in the region of δ 7.0-9.0 ppm.

¹³C NMR Spectroscopic Data for 8-Chloroquinoline

Similar to the proton NMR data, a detailed experimental peak list for the ¹³C NMR spectrum of

8-chloroquinoline is not fully available in the search results. However, a computational study

has calculated the chemical shifts for 8-chloroquinoline.[3] The aromatic carbons of the

quinoline ring are expected to appear in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The FT-IR spectrum of 8-chloroquinoline has been

recorded and analyzed.[3]

Table 1: IR Spectroscopic Data for 8-Chloroquinoline

Wavenumber (cm⁻¹) Assignment

3100-3000 Aromatic C-H stretching

1600-1450 C=C and C=N stretching

~1300-1000 C-H in-plane bending

~850-750 C-H out-of-plane bending

~800-600 C-Cl stretching

Note: This table represents typical absorption regions for the functional groups present in 8-
chloroquinoline based on general spectroscopic principles and data for similar compounds. A

detailed experimental spectrum would provide precise peak positions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in confirming the molecular weight and elucidating the structure.
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The mass spectrum of 8-chloroquinoline is available from the NIST WebBook and PubChem.

[1][2]

Table 2: Mass Spectrometry Data for 8-Chloroquinoline

m/z Relative Intensity Assignment

163 High [M]⁺ (³⁵Cl)

165 Lower [M]⁺ (³⁷Cl)

128 Moderate [M-Cl]⁺

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a

molecule containing one chlorine atom.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 8-chloroquinoline and dissolve it in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300-600

MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise
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ratio, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75-150

MHz. A proton-decoupled sequence is generally used to simplify the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid/Capillary Cell):

As 8-chloroquinoline is a liquid at room temperature, the "neat" or "capillary cell" technique

is appropriate.

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin capillary film of the liquid.

Alternatively, introduce the liquid into a demountable cell with a defined path length.

Data Acquisition:

Place the salt plates or the cell in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty salt plates or cell.
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Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument

software will automatically ratio the sample spectrum against the background to produce the

final absorbance or transmittance spectrum.

Data Processing:

Identify the positions of the major absorption bands in wavenumbers (cm⁻¹).

Correlate these absorption bands with the characteristic vibrational frequencies of the

functional groups present in 8-chloroquinoline.

Mass Spectrometry (MS) Protocol
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the 8-chloroquinoline sample into the mass spectrometer,

typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak to confirm the molecular weight of the compound. The

isotopic pattern for chlorine (M and M+2 peaks) should be observed.
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Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 8-chloroquinoline.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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